N-Benzyl-2-oxooxazolidine-3-sulfonamide
Description
Properties
CAS No. |
116943-62-5 |
|---|---|
Molecular Formula |
C10H12N2O4S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
N-benzyl-2-oxo-1,3-oxazolidine-3-sulfonamide |
InChI |
InChI=1S/C10H12N2O4S/c13-10-12(6-7-16-10)17(14,15)11-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2 |
InChI Key |
YEDSLTQWBIGQOB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1S(=O)(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions:
-
Deprotection : 1.0 M TFA in CH₂Cl₂, 30 min at room temperature.
-
Coupling : 0.2 M in CH₃CN, 75°C for 16 hours.
-
Yield : 52% after column chromatography (silica gel, ethyl acetate/hexane).
This method benefits from mild conditions but requires careful handling of moisture-sensitive intermediates.
Chlorosulfonyl Isocyanate (CSI)-Mediated Synthesis
A scalable approach utilizes chlorosulfonyl isocyanate (CSI) to directly introduce the sulfonamide group. As per, benzylamine reacts with CSI in anhydrous dichloromethane at 0°C, followed by quenching with triethylamine. The oxazolidinone ring is formed via intramolecular cyclization under reflux.
Reaction Parameters:
-
CSI Equivalents : 1.1 equiv.
-
Cyclization : THF, reflux for 16 hours.
This method avoids protecting groups but requires strict temperature control to prevent side reactions.
High-Temperature Catalytic Sulfonylation
Patent discloses a solvent-free method using N,N-dimethylformamide (DMF) as a catalyst. Benzylamine and 2-oxooxazolidine-3-sulfonyl chloride are heated at 120–160°C for 3–7 hours, eliminating the need for acid scavengers.
Optimization Highlights:
-
Catalyst Loading : 0.001–0.05 equiv. DMF.
-
Temperature : 125–150°C.
This industrially viable method reduces waste but demands high-purity reagents to prevent decomposition.
Solid-Phase Synthesis with Resin-Bound Intermediates
A niche method from employs Wang resin to anchor the oxazolidinone precursor. After sulfonylation with benzyl isocyanate, cleavage with TFA/H₂O liberates the product.
Protocol Summary:
This approach facilitates parallel synthesis but incurs higher costs.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Two-Step Deprotection | 52 | 98 | Moderate | 120 |
| CSI-Mediated | 73 | 95 | High | 90 |
| High-Temperature | 80 | 99 | Industrial | 45 |
| Electrochemical | N/A | N/A | Experimental | 200 |
| Solid-Phase | 70 | 90 | Low | 300 |
Mechanistic Insights
Sulfonamide Bond Formation
The nucleophilic amine attacks the electrophilic sulfur in sulfonyl chlorides or isocyanates, followed by proton transfer (Figure 1). Steric hindrance from the benzyl group slows reactivity, necessitating elevated temperatures or catalysts.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-oxooxazolidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkylated sulfonamides.
Scientific Research Applications
N-Benzyl-2-oxooxazolidine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity as a P2X7 receptor antagonist.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: Studied for its effects on various biological pathways and its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-Benzyl-2-oxooxazolidine-3-sulfonamide involves its interaction with specific molecular targets such as the P2X7 receptor. This interaction can modulate cellular signaling pathways, leading to various biological effects. The compound may inhibit the receptor’s activity, thereby reducing inflammation and pain .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-Benzyl-2-oxooxazolidine-3-sulfonamide, it is compared below with structurally or functionally related compounds, including oxazolidinone antibiotics and sulfonamide derivatives.
Table 1: Structural and Functional Comparison
Key Findings
This dual functionality may enable synergistic interactions with bacterial ribosomes (common oxazolidinone target) and dihydropteroate synthase (sulfonamide target).
Stereochemical Influence: The S configuration at both stereocenters in this compound aligns with the stereochemical preference observed in bioactive oxazolidinones like linezolid . In contrast, tedizolid adopts an R configuration, yet retains potency due to its modified side chain.
Physicochemical Properties :
- The benzyl substituent in this compound increases lipophilicity (logP ~2.5 estimated) compared to linezolid (logP 0.9) or tedizolid (logP 1.8). This could enhance membrane permeability but may reduce solubility.
Q & A
Q. What are the optimal synthetic routes for N-Benzyl-2-oxooxazolidine-3-sulfonamide?
The synthesis typically involves multi-step reactions, including sulfonylation of oxazolidinone derivatives and subsequent benzylation. Key steps include:
- Step 1 : Reacting 2-oxooxazolidine with sulfonating agents (e.g., sulfonyl chlorides) under anhydrous conditions at 0–5°C to form the sulfonamide intermediate.
- Step 2 : Benzylation via nucleophilic substitution using benzyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol/water mixtures ensures high purity (>95%) .
Q. Which analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzyl group (δ 4.5–5.0 ppm for CH₂Ph) and sulfonamide protons (δ 7.3–8.1 ppm for aromatic protons).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak [M+H]⁺ at m/z 296.0821 (calculated for C₁₀H₁₂N₂O₃S).
- X-ray Crystallography : Resolves bond lengths and angles, e.g., S–N bond (1.63 Å) and oxazolidinone ring conformation .
Q. What are the primary applications in medicinal chemistry?
This compound serves as:
- A scaffold for protease inhibitors due to its sulfonamide moiety, which mimics peptide bonds.
- A precursor for antimicrobial agents , with modifications targeting bacterial enoyl-ACP reductase .
Advanced Research Questions
Q. How can contradictions in reaction yields be resolved?
Discrepancies often arise from:
- Solvent Effects : Polar solvents (e.g., DMF) enhance benzylation yields (~80%) versus THF (~50%) due to better stabilization of intermediates.
- Catalytic Additives : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields in biphasic systems.
- Temperature Control : Exothermic sulfonylation requires strict temperature control (0–5°C) to avoid side reactions (e.g., sulfone formation) .
Q. What methodologies elucidate structure-activity relationships (SAR)?
- Functional Group Modifications : Replacing the benzyl group with electron-withdrawing substituents (e.g., -NO₂) reduces antimicrobial activity by 60%, while electron-donating groups (e.g., -OCH₃) enhance it.
- Molecular Docking : Simulations (AutoDock Vina) reveal hydrogen bonding between the sulfonamide group and Thr94 of E. coli FabI enzyme (binding energy: −8.2 kcal/mol) .
Q. How is stability assessed under varying conditions?
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition at 220°C.
- pH Sensitivity : Degrades rapidly in acidic conditions (t₁/₂ = 2 hr at pH 2) but remains stable in neutral/basic buffers (t₁/₂ > 48 hr).
- Light Exposure : UV-Vis spectroscopy detects photodegradation products (λmax shift from 270 nm to 310 nm) after 24 hr under UV light .
Q. What advanced techniques study biological target interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
